N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring and a butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-chloro-N-(morpholin-4-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is unique due to its specific structural features, such as the presence of a morpholine ring and a butyl-substituted phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and multidrug resistance (MDR) modulation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and the introduction of the butan-2-yl phenyl group. The synthetic pathway can be outlined as follows:
- Starting Materials : The synthesis begins with commercially available morpholine derivatives and substituted phenyl compounds.
- Reactions : Key reactions may include:
- N-Alkylation : To introduce the butan-2-yl group onto the phenyl ring.
- Acetylation : To form the acetamide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cell lines, including A549 (lung cancer) and C6 (glioma) cells. Studies have demonstrated that:
- MTT Assays : These assays indicate that the compound exhibits significant cytotoxicity towards tumor cells, leading to reduced cell viability in a dose-dependent manner .
- Apoptosis Induction : The compound has been shown to activate caspase pathways, suggesting that it promotes apoptosis in cancer cells, a critical mechanism for anticancer activity .
Multidrug Resistance Modulation
One of the notable aspects of this compound is its potential role in overcoming MDR in cancer therapy:
- P-glycoprotein Inhibition : Research indicates that this compound acts as an inhibitor of P-glycoprotein (P-gp), a protein that often contributes to drug resistance by expelling therapeutic agents from cancer cells .
Study 1: Cytotoxicity and Mechanism
In a study investigating the cytotoxic effects of this compound on A549 cells:
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
- Findings : Significant reductions in cell viability were observed at concentrations above 10 μM, with evidence of apoptosis through increased caspase activity .
Study 2: MDR Inhibition
A separate study focused on the compound's ability to modulate MDR:
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13(2)14-4-6-15(7-5-14)17-16(19)12-18-8-10-20-11-9-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDJZRXEIAUICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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